molecular formula C15H23NO B5442704 2-(4-ethylphenyl)-N-(1-ethylpropyl)acetamide

2-(4-ethylphenyl)-N-(1-ethylpropyl)acetamide

Cat. No. B5442704
M. Wt: 233.35 g/mol
InChI Key: ANBPVAPHBLDQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-ethylphenyl)-N-(1-ethylpropyl)acetamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ represent alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely show an amide functional group attached to a benzene ring (the phenyl group) and two alkyl groups (ethyl and propyl). The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amides generally have high boiling points due to strong dipole-dipole interactions and hydrogen bonding . They are polar and can participate in hydrogen bonding, which can affect their solubility in different solvents.

properties

IUPAC Name

2-(4-ethylphenyl)-N-pentan-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-4-12-7-9-13(10-8-12)11-15(17)16-14(5-2)6-3/h7-10,14H,4-6,11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBPVAPHBLDQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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